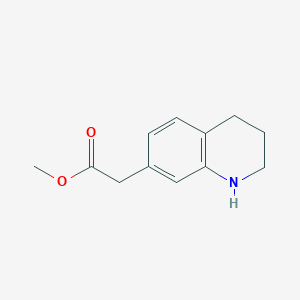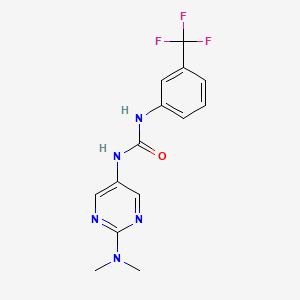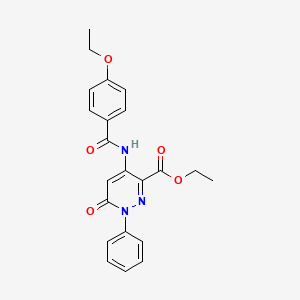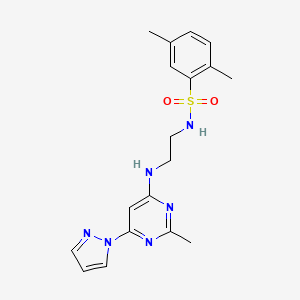amine dihydrochloride CAS No. 1052411-59-2](/img/structure/B2754124.png)
[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl](pyridin-2-ylmethyl)amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine dihydrochloride” is a chemical compound with the CAS Number: 1052409-69-4 . It has a molecular weight of 352.31 .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves complex chemical reactions. For instance, a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .Molecular Structure Analysis
The IUPAC name of the compound is 2-(2,5-dimethyl-1H-indol-3-yl)-N-(4-pyridinylmethyl)ethanamine dihydrochloride . The InChI code is 1S/C18H21N3.2ClH/c1-13-3-4-18-17(11-13)16(14(2)21-18)7-10-20-12-15-5-8-19-9-6-15;;/h3-6,8-9,11,20-21H,7,10,12H2,1-2H3;2*1H .Chemical Reactions Analysis
The synthesis of this compound involves complex chemical reactions. For instance, the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 352.31 .科学的研究の応用
Electrochemical Applications
Indole derivatives have been explored for their electrochemical properties, particularly in the synthesis and application of two-dimensional manganese-based materials . These materials, including manganese sulfides and oxides, are of interest due to their high surface area-to-volume ratio, wide electrochemical potential window, and rich redox states. The compound could potentially be used to enhance the interaction with electrolytes, thereby improving the performance of electrochemical energy storage devices.
Biomedical Applications
Indole derivatives exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These properties make them valuable in the development of new therapeutic agents. The compound “2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine dihydrochloride” could be investigated for its potential use in treating various diseases and disorders.
Chemical Synthesis
The indole nucleus is a key component in the synthesis of many important drug molecules . It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives. The compound could be used as a building block in the synthesis of complex molecules for pharmaceutical applications.
Materials Science
Indole derivatives are also significant in materials science. They can be incorporated into polymers to create materials with unique properties, such as glassy gels, which are hard yet stretchable materials containing more than 50% liquid . These materials have potential applications in various fields, including electronics and medical devices.
Environmental Science
The diverse biological activities of indole derivatives make them candidates for environmental applications, such as bioremediation and as agents to combat pollution. Their antimicrobial properties could be utilized in the development of environmentally friendly pesticides or treatments for contaminated water and soil .
Energy Storage
Indole derivatives could play a role in energy storage solutions. Their electrochemical properties may be harnessed to improve the efficiency and capacity of batteries and supercapacitors. Research into the use of indole derivatives in energy storage is an emerging field that could lead to significant advancements .
特性
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3.2ClH/c1-13-6-7-18-17(11-13)16(14(2)21-18)8-10-19-12-15-5-3-4-9-20-15;;/h3-7,9,11,19,21H,8,10,12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLQBLMJXCXDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CC=N3)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl](pyridin-2-ylmethyl)amine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2754042.png)

![2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole](/img/structure/B2754044.png)
![3-Methoxy-N-methyl-N-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2754045.png)

![2-[(4-chlorophenyl)methylidene]-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2754051.png)

![N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride](/img/structure/B2754053.png)

![Methyl 2-phenyl-2-[(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetyl)amino]acetate](/img/structure/B2754056.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2754058.png)

![2-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2754062.png)
